N-Despropyl Macitentan-d4 is a deuterated analog of N-Despropyl Macitentan, a compound primarily utilized in pharmacological research. This stable isotope-labeled compound is characterized by the replacement of hydrogen atoms with deuterium, enhancing its utility in studies involving drug metabolism and pharmacokinetics. The molecular formula for N-Despropyl Macitentan-d4 is , and it has a molecular weight of approximately 550.218 g/mol .
N-Despropyl Macitentan-d4 is classified as a stable isotope-labeled compound, specifically designed for scientific research applications. It is often sourced from specialized chemical suppliers that focus on synthetic chemistry reference materials. The compound serves as a tracer in various biochemical studies, particularly in understanding drug absorption, distribution, metabolism, and excretion .
The synthesis of N-Despropyl Macitentan-d4 involves deuteration processes where hydrogen atoms in N-Despropyl Macitentan are replaced with deuterium. This can be achieved through various methods, including:
The specific synthetic routes may vary depending on the manufacturer, but they generally follow stringent quality control measures to ensure high purity and consistency of the final product .
The molecular structure of N-Despropyl Macitentan-d4 can be represented by its molecular formula . The structural representation includes:
CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)/i5D2,6D2
This structure indicates the presence of multiple functional groups including bromine substituents and a sulfamoyl group which are critical for its biological activity .
N-Despropyl Macitentan-d4 is involved in several types of chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives for further research applications .
N-Despropyl Macitentan-d4 functions primarily as a tracer in metabolic studies. The incorporation of deuterium allows researchers to track the compound's behavior through various biological pathways using advanced analytical techniques such as mass spectrometry. This capability aids in elucidating the mechanisms by which drugs exert their effects within biological systems .
The physical properties of N-Despropyl Macitentan-d4 include:
Key chemical properties include:
N-Despropyl Macitentan-d4 has several scientific applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7